3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, including the formation of the piperidine and cinnoline rings, followed by their coupling. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Tetrahydrocinnoline Moiety: This step may involve cyclization reactions using hydrazine derivatives and aromatic aldehydes.
Coupling Reactions: The final step involves coupling the pyridine, piperidine, and tetrahydrocinnoline moieties using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl Pyrimidine Derivatives: These compounds share the pyridine moiety and have been studied for their biological activities.
Imidazole Containing Compounds: These compounds have similar heterocyclic structures and are known for their therapeutic potential.
Uniqueness
3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is unique due to its combination of pyridine, piperidine, and tetrahydrocinnoline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
pyridin-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-20(18-7-3-4-10-21-18)24-11-8-15(9-12-24)14-26-19-13-16-5-1-2-6-17(16)22-23-19/h3-4,7,10,13,15H,1-2,5-6,8-9,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWDQRDAGZTILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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